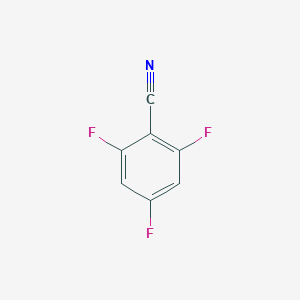

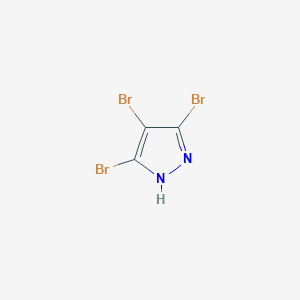

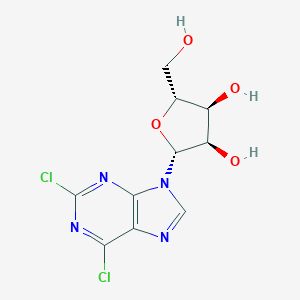

![molecular formula C16H15ClO2 B016412 1-[4-(2-氯乙氧基)苯基]-2-苯基乙酮 CAS No. 19561-95-6](/img/structure/B16412.png)

1-[4-(2-氯乙氧基)苯基]-2-苯基乙酮

描述

"1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" is a compound that belongs to the broader class of organic molecules, characterized by its specific functional groups and structural configuration. The interest in such molecules primarily stems from their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" and related compounds involves strategic functionalization and coupling reactions. For instance, the synthesis of closely related compounds involves the Friedel-Crafts acylation reaction, a common method for introducing acyl groups into aromatic rings. This is followed by oxidation and further transformations to achieve the desired ketone functionality (Lukáč & Mohapatra, 1992). Another approach for synthesizing related aromatic ketones involves chlorination of 1-arylethanones to produce dichloroethanones, highlighting the versatility of halogenation reactions in organic synthesis (Terent’ev et al., 2004).

Molecular Structure Analysis

The molecular structure and conformation of related chloro-phenylethanones have been studied using gas-phase electron diffraction and theoretical calculations. These studies reveal the existence of different conformers and provide detailed insights into bond lengths, angles, and torsional properties, which are crucial for understanding the molecular geometry and reactivity of such compounds (Aarset & Hagen, 2005).

Chemical Reactions and Properties

The chemical behavior of "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" can be inferred from studies on similar molecules, highlighting reactions such as nucleophilic substitutions, where halogen atoms are replaced by other groups, potentially altering the molecule's physical and chemical properties. These reactions play a pivotal role in the functionalization and further derivatization of the molecule for specific applications.

Physical Properties Analysis

The physical properties of organic compounds like "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" include solubility, melting point, and boiling point, which are determined by the molecular structure and functional groups. Such properties are essential for predicting the behavior of these compounds in different environments and for their application in synthesis, material science, and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of a molecule encompass its reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations. For aromatic ketones, these properties are significantly influenced by the presence of electron-withdrawing or donating groups attached to the aromatic ring, affecting its electrophilic and nucleophilic reaction sites.

For further detailed insights into the synthesis, structure, reactions, and properties of "1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone" and related compounds, the following references are recommended:

- Synthesis and structure elucidation (Lukáč & Mohapatra, 1992); (Terent’ev et al., 2004).

- Molecular structure analysis (Aarset & Hagen, 2005).

科学研究应用

合成应用:

- Zinin 等人(2017 年)展示了一种高效的多克级合成 4-(2-氯乙氧基)苯酚的方法,该化合物与 1-[4-(2-氯乙氧基)苯基]-2-苯基乙酮相关,可用于碳水化合物化学合成糖苷 (Zinin 等人,2017 年)。

化学性质:

- Iwata(2017 年)发现,1-苯基乙酮等化合物可以通过改变水分子的扩散系数来影响交联聚乙烯的电绝缘能力 (Iwata,2017 年)。

药物研究:

- Marriott 等人(1999 年)使用药效基团映射和 3D 数据库搜索,将类似 1-[2-(2-(二乙氨基)乙氧基)苯基]-2-苯基乙酮的化合物确定为药物设计的潜在先导化合物 (Marriott 等人,1999 年)。

- Salian 等人(2017 年)的研究表明,合成的化合物,可能包括 1-[4-(2-氯乙氧基)苯基]-2-苯基乙酮的衍生物,显示出弱到中度的抗氧化和抗菌活性,暗示了它们的药物潜力 (Salian 等人,2017 年)。

抗炎应用:

- Rehman 等人(2022 年)对与 1-[4-(2-氯乙氧基)苯基]-2-苯基乙酮相关的新的查耳酮衍生物进行的研究表明,在大鼠中具有有希望的抗炎活性 (Rehman 等人,2022 年)。

环境应用:

- More 和 Yadav(2018 年)展示了使用超临界 CO2 作为环境友好的溶剂,将苯乙酮选择性氢化为 1-苯乙醇,表明在环保化学工艺中具有潜在应用 (More 和 Yadav,2018 年)。

属性

IUPAC Name |

1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c17-10-11-19-15-8-6-14(7-9-15)16(18)12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMPWHDFSKHYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394695 | |

| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone | |

CAS RN |

19561-95-6 | |

| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

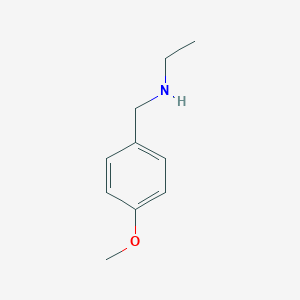

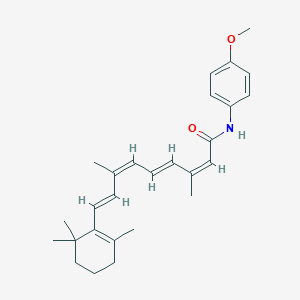

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)

![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)